molecular formula C22H22N2O3S2 B2446790 Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 478248-40-7

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate

Numéro de catalogue: B2446790
Numéro CAS: 478248-40-7
Poids moléculaire: 426.55
Clé InChI: GCFMBYKGCGNCPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 2-[2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-27-22(26)16-6-2-4-8-18(16)28-14-20(25)24-12-10-15(11-13-24)21-23-17-7-3-5-9-19(17)29-21/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFMBYKGCGNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, indicating a structure that combines a benzothiazole moiety with a piperidine derivative. The presence of sulfur and ester functional groups suggests potential reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing benzothiazole and piperidine structures often exhibit diverse biological activities. The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Recent studies have evaluated the antitumor properties of related benzothiazole compounds. For instance, compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxicity with IC₅₀ values ranging from 6.26 μM to 20.46 μM in two-dimensional (2D) assays, while three-dimensional (3D) cultures showed reduced efficacy, highlighting the importance of the microenvironment in drug response .

CompoundCell LineIC₅₀ (μM) - 2DIC₅₀ (μM) - 3D
Compound 5A5496.26 ± 0.3320.46 ± 8.63
Compound 6HCC8276.48 ± 0.1116.00 ± 9.38
Compound 15NCI-H358Not ActiveNot Active

Antimicrobial Activity

The antimicrobial potential was assessed using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some exhibiting significant inhibition at low concentrations .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Antitumor Effects : A study published in Pharmaceutical Research indicated that specific benzothiazole derivatives could effectively inhibit tumor growth in vivo models, suggesting their potential as therapeutic agents .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of similar compounds revealed promising results against resistant strains of bacteria, emphasizing the need for further development in this area .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate?

  • Answer : The compound can be synthesized via multi-step reactions involving:

Nucleophilic substitution : Formation of the piperidine-benzothiazole core through coupling reactions under controlled pH and temperature .

Sulfanyl linkage : Introduction of the sulfanyl group using thiourea derivatives or mercaptoacetic acid under reflux conditions .

Esterification : Final carboxylate ester formation via methanol-mediated esterification .

  • Key considerations : Use solvents like ethanol or dichloromethane to enhance solubility and reactivity. Monitor reactions via TLC (e.g., silica gel plates) and purify via recrystallization (methanol/water) .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer :

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) using a methanol-water mobile phase (65:35) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and benzothiazole aromatic signals (δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 450–500 Da range) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for benzothiazole-piperidine derivatives?

  • Answer : Discrepancies may arise from:

  • Solubility differences : Use DMSO for in vitro assays but verify cytotoxicity controls .
  • Metabolic instability : Perform stability studies in simulated biological fluids (e.g., pH 7.4 buffer) and identify degradation products via LC-MS .
  • Target selectivity : Use computational docking (e.g., AutoDock Vina) to assess binding affinity vs. off-target receptors .
    • Example : A piperidine-sulfonyl analog showed conflicting IC₅₀ values in kinase assays due to solvent-dependent aggregation .

Q. How can reaction intermediates be optimized for scalable synthesis of this compound?

  • Answer :

  • Intermediate 1 : 4-(1,3-Benzothiazol-2-yl)piperidine
  • Optimization : Replace column chromatography with acid-base extraction (pH 4–5) to isolate the piperidine intermediate .
  • Intermediate 2 : 2-(Sulfanylmethyl)benzoic acid
  • Catalysis : Use NaHCO₃ to minimize disulfide byproduct formation during sulfanyl group introduction .
  • Scale-up : Replace batch reactors with flow chemistry for esterification to improve yield (≥85%) .

Q. What analytical techniques resolve structural ambiguity in the sulfanyl-oxoethyl linker?

  • Answer :

  • X-ray crystallography : Resolve bond angles and confirm sulfanyl-ethyl connectivity (e.g., C–S bond length ≈ 1.8 Å) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and S–H absence to confirm sulfanyl group incorporation .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) to rule out polymorphic interference .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the methyl ester group during biological assays?

  • Answer :

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with ≤10% DMSO to minimize ester hydrolysis .
  • Prodrug design : Replace the methyl ester with a tert-butyl ester for enhanced stability, then hydrolyze in situ .
  • Monitoring : Quantify free benzoic acid via HPLC at intervals (0, 6, 24 hrs) to track degradation .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Answer :

  • Molecular docking : Use Schrödinger Suite or MOE to model binding to benzothiazole-recognizing targets (e.g., kinases) .
  • MD simulations : GROMACS for 100 ns trajectories to assess piperidine ring flexibility and ligand-receptor stability .
  • ADMET prediction : SwissADME for permeability (LogP ≈ 3.5) and CYP450 inhibition risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.